tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

概要

説明

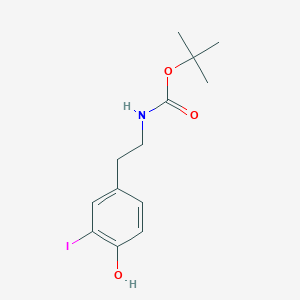

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate: is an organic compound that features a tert-butyl group, a hydroxy group, an iodine atom, and a phenethylcarbamate moiety

準備方法

The synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate typically involves multiple steps One common synthetic route starts with the iodination of a phenol derivative to introduce the iodine atom at the desired positionThe final step involves the formation of the carbamate moiety through a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions .

化学反応の分析

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

科学的研究の応用

Medicinal Chemistry

Neuroprotective Properties

Recent studies have indicated that derivatives of tert-butyl 4-hydroxy-3-iodophenethylcarbamate exhibit neuroprotective effects. For instance, a related compound has shown moderate protective activity against amyloid beta-induced toxicity in astrocytes. This is attributed to its ability to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease pathology. The compound acts as both a β-secretase and an acetylcholinesterase inhibitor, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

The compound also exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. This compound can scavenge free radicals and reduce inflammation, thereby protecting cells from oxidative damage .

Materials Science

Polymeric Applications

In materials science, this compound has been explored for its use as an additive in polymer formulations. Its antioxidant properties make it suitable for stabilizing polyolefins against thermal degradation during processing and storage. The compound can enhance the longevity and performance of polymers used in various applications, including packaging materials and automotive components .

Synthesis of Advanced Materials

The compound can be utilized in the synthesis of advanced materials through its incorporation into polymer matrices. This integration can lead to enhanced mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .

Antioxidant Applications

Food Industry

this compound may find applications as a food additive due to its antioxidant properties. Antioxidants are crucial in preventing the oxidation of food products, which can lead to spoilage and loss of nutritional value. Regulatory assessments have indicated that compounds with similar structures are safe for use in food contact materials, provided they meet specific migration limits .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection Study | Demonstrated that related compounds protect astrocytes from amyloid beta toxicity | Potential for developing Alzheimer’s treatments |

| Polymer Stability Research | Found that incorporating the compound improves thermal stability in polyolefins | Enhances durability of plastic products |

| Food Safety Assessment | Evaluated safety as a food additive with low migration levels | Supports use in food packaging |

作用機序

The mechanism of action of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. The carbamate moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be compared with similar compounds such as:

tert-Butyl 4-hydroxyphenethylcarbamate: Lacks the iodine atom, resulting in different reactivity and biological activity.

tert-Butyl 4-iodophenethylcarbamate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

tert-Butyl 4-hydroxy-3-chlorophenethylcarbamate: Contains a chlorine atom instead of iodine, leading to different chemical and biological properties.

生物活性

Tert-butyl 4-hydroxy-3-iodophenethylcarbamate, often referred to as M4 , is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for treatment strategies.

M4 exhibits multiple mechanisms that contribute to its biological activity:

- Enzyme Inhibition :

- Amyloid Aggregation Inhibition :

- Anti-inflammatory Effects :

In Vitro Studies

Research has focused on the protective effects of M4 in astrocyte models exposed to Aβ1-42:

- Cell Viability : M4 treatment resulted in a modest reduction in cell death induced by Aβ1-42, indicating some protective effects against oxidative stress and inflammatory responses.

- Cytokine Production : Treatment with M4 led to decreased TNF-α levels but did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .

In Vivo Studies

The efficacy of M4 was further evaluated using an in vivo model involving scopolamine-induced cognitive impairment:

- Cognitive Function : Although M4 showed some ability to decrease Aβ plaque formation compared to untreated controls, it was less effective than galantamine, another known cognitive enhancer .

- Histopathological Analysis : Congo red staining revealed Aβ aggregates in both treatment groups (M4 and galantamine), but the extent was significantly lower in the galantamine group compared to M4 .

Summary Table: Biological Activity Overview

| Activity Type | Measurement/Effect | Value/Outcome |

|---|---|---|

| β-secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 μM |

| Aβ Aggregation Inhibition | % Inhibition at 100 μM | 85% |

| TNF-α Reduction | Comparison with Aβ-treated control | Moderate (not statistically significant) |

| Cognitive Improvement | Comparison with scopolamine model | Less effective than galantamine |

特性

IUPAC Name |

tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMBWFNUOPTEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469540 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-50-0 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。